molecular formula C20H15F3N6O3 B2508919 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 892468-97-2

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2508919
CAS RN: 892468-97-2
M. Wt: 444.374
InChI Key: SRWKPMMKHQLUTD-UHFFFAOYSA-N
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Description

The compound 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a chemical entity that appears to be related to a class of compounds known for their affinity for the Peripheral Benzodiazepine Receptor (PBR). Although the specific compound is not directly mentioned in the provided papers, the papers discuss related structures, such as 2-arylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, which are known to selectively bind to PBR and have potential implications in modulating steroid biosynthesis in cells.

Synthesis Analysis

The synthesis of related compounds, specifically N,N-diethyl-(2-arylpyrazolo[1,5-a]pyrimidin-3-yl)acetamides, involves a novel synthetic method. The papers do not provide explicit details on the synthesis of the exact compound , but they do mention that the synthesis of similar compounds resulted in a broad range of binding affinities for PBR, indicating that the synthetic approach is versatile and can be tailored to produce compounds with desired properties .

Molecular Structure Analysis

The molecular structure of compounds similar to the one seems to be crucial for their selective binding to PBR. The papers suggest that the substituents on the pyrimidine moiety are particularly important for achieving high affinity and selectivity towards PBR over CBR (Central Benzodiazepine Receptor). This implies that the molecular structure of this compound would likely be designed to optimize interactions with PBR .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the compound . However, they do mention that a subset of related compounds was tested for their ability to stimulate steroid biosynthesis in C6 glioma rat cells, suggesting that these compounds can participate in biological chemical reactions that affect cellular functions .

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of this compound are not provided, the papers discuss the properties of similar compounds. These compounds have been evaluated for their binding affinities to PBR using radioligands, and their ability to modulate steroid biosynthesis has been tested, indicating that their physical and chemical properties are conducive to these interactions and biological activities .

Scientific Research Applications

Antiasthma Agents

Compounds similar to 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide have been explored for their potential as antiasthma agents. For example, triazolo[1,5-c]pyrimidines were studied for their activity as mediator release inhibitors using the human basophil histamine release assay. Compounds with various aryl groups showed promising activity, leading to further pharmacological and toxicological studies (Medwid et al., 1990).

Novel Synthesis Methods

Research has also focused on developing novel synthesis methods for heterocyclic compounds that are structurally related to this compound. For instance, a metal-free synthesis approach was developed for 1,2,4-triazolo[1,5-a]pyridines, demonstrating the utility of phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for constructing triazolopyridine skeletons through oxidative N-N bond formation (Zheng et al., 2014).

Amplifiers of Phleomycin

Another area of research involving compounds with similar structures is their role as amplifiers of phleomycin against bacterial strains. Studies have synthesized various s-triazolo[4,3-a]pyridines and s-triazolo[4,3- or 1,5-a]pyrimidines and evaluated their activities as amplifiers of phleomycin, with certain compounds showing high activity and resistance to metabolism (Brown et al., 1978).

Future Directions

The future directions for the study of [1,2,3]triazolo[4,5-d]pyrimidines involve the development of QSAR models to predict their anti-gastric cancer effects . This could help in screening out efficient and novel drugs in the future .

properties

IUPAC Name

2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6O3/c21-20(22,23)32-15-8-6-14(7-9-15)25-16(30)11-28-12-24-18-17(19(28)31)26-27-29(18)10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWKPMMKHQLUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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